

ethyl 1H-benzo[d]imidazole-2-carboxylate theoretical studies and computational modeling

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Compound of Interest

Compound Name: **ethyl 1H-benzo[d]imidazole-2-carboxylate**

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An In-Depth Technical Guide on the Theoretical Studies and Computational Modeling of **Ethyl 1H-benzo[d]imidazole-2-carboxylate** and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

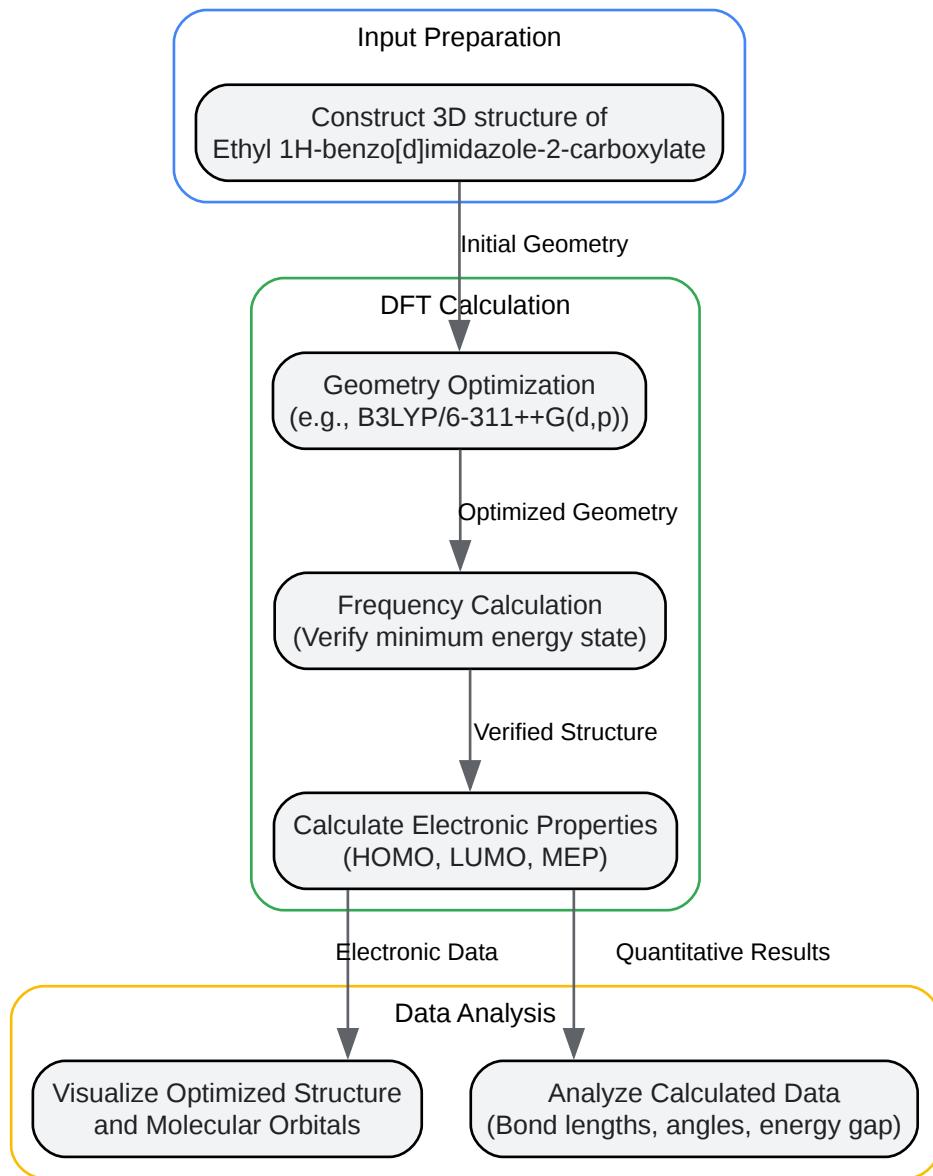
This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of **ethyl 1H-benzo[d]imidazole-2-carboxylate** and related benzimidazole derivatives. The benzimidazole scaffold is a crucial pharmacophore in medicinal chemistry, and understanding its electronic and structural properties through computational modeling is pivotal for the rational design of new therapeutic agents.^{[1][2][3]} This document outlines the application of Density Functional Theory (DFT) for geometry optimization and electronic structure analysis, as well as molecular docking for predicting binding affinities and interactions with biological targets.

Density Functional Theory (DFT) Analysis

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems.^{[4][5]} It is widely applied to study the geometric, electronic, and spectroscopic properties of benzimidazole derivatives.^{[6][7][8]}

Computational Workflow

The general workflow for DFT calculations on benzimidazole derivatives involves several key steps, from initial structure preparation to the analysis of calculated properties.



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Caption: General workflow for DFT calculations.

Experimental Protocols for DFT Calculations

The following protocol is a synthesis of methodologies reported for benzimidazole derivatives.

[4][5][9][10]

- Software: Gaussian 09W or a similar quantum chemistry software package is typically used.
- Initial Geometry: The molecular structure of **ethyl 1H-benzo[d]imidazole-2-carboxylate** is drawn and saved in a suitable format.
- Method and Basis Set: Geometry optimization is performed using DFT with the Becke, 3-Lee-Yang-Parr (B3LYP) functional and a 6-311++G(d,p) basis set.[\[5\]](#)[\[10\]](#) This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules.
- Optimization: The structure is optimized in the ground state without any symmetry constraints.
- Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometry to confirm that it corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
- Property Calculation: Key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the Molecular Electrostatic Potential (MEP) are calculated using the optimized geometry.

Key Computed Properties

The analysis of Frontier Molecular Orbitals (HOMO and LUMO) is crucial as the energy gap (ΔE) between them provides insights into the chemical reactivity and kinetic stability of the molecule.[\[5\]](#)[\[11\]](#) A smaller HOMO-LUMO gap suggests higher reactivity.[\[11\]](#)

Table 1: Theoretical Electronic Properties of Benzimidazole Derivatives

Compound	Method/Basis Set	EHOMO (eV)	ELUMO (eV)	Energy Gap (ΔE) (eV)	Reference
N-((1H-benzo[d]imidazol-2-yl)methyl)pyrimidin-4-amine	B3LYP/6-311++G(d,p)	-6.2967	-1.8096	4.4871	[5]
N-((1H-benzo[d]imidazol-2-yl)methyl)thiazol-2-amine	B3LYP/6-311++G(d,p)	-5.79	-1.55	4.24	[10]

| Methyl 1-(4-chlorophenylsulfonyl)-2-phenyl-1H-benzo[d]imidazole-6-carboxylate | CAM-B3LYP/6-311G(d,p) | -7.21 | -2.15 | 5.06 | [11][12] |

Note: Data for the exact title compound is not available in the cited literature; however, these analogs provide representative values for the benzimidazole core.

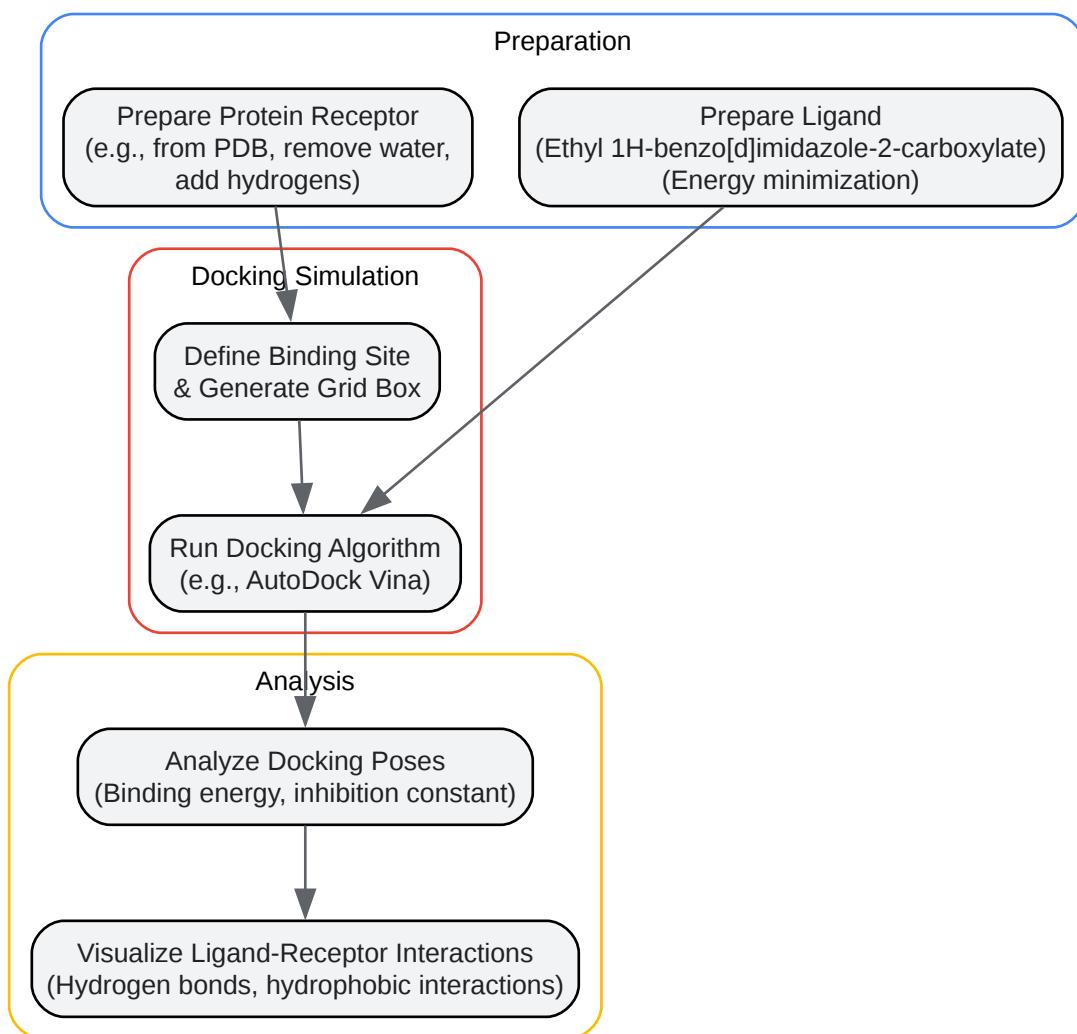
The Molecular Electrostatic Potential (MEP) map is used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[5][10]

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[13] It is extensively used in drug discovery to understand the binding mode of ligands to their protein targets.[14][15]

Computational Workflow for Molecular Docking

The process involves preparing the protein receptor and the ligand, performing the docking simulation, and analyzing the resulting poses and interactions.



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Caption: General workflow for molecular docking.

Experimental Protocols for Molecular Docking

The following is a generalized protocol based on studies of benzimidazole derivatives targeting various enzymes.[\[13\]](#)[\[15\]](#)[\[16\]](#)

- **Software:** Commonly used software includes AutoDock, Schrödinger Maestro, and PyMOL for visualization.
- **Protein Preparation:** The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed,

polar hydrogens are added, and charges are assigned.

- Ligand Preparation: The 3D structure of **ethyl 1H-benzo[d]imidazole-2-carboxylate** is generated and its energy is minimized using a suitable force field.
- Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.
- Docking: The docking simulation is performed, allowing the software to explore various conformations and orientations of the ligand within the protein's active site.
- Analysis: The resulting poses are ranked based on their predicted binding affinity (e.g., docking score in kcal/mol). The best-scoring poses are analyzed to identify key interactions like hydrogen bonds and hydrophobic contacts with the protein's amino acid residues.

Representative Docking Data

Molecular docking studies on benzimidazole derivatives have been conducted against various targets, demonstrating their potential as inhibitors.

Table 2: Molecular Docking Results for Benzimidazole Derivatives Against Various Targets

Compound Class	Target Protein (PDB ID)	Key Interacting Residues	Binding Energy (kcal/mol)	Reference
Imidazole derivatives	L-glutamine:D-fructose-6-phosphate amidotransferase (2VF5)	Ser347, Thr352, Glu488	-6.5 to -7.9	[13]
Benzo-[d]-imidazo-[2,1-b]-thiazole derivatives	Mtb pantothenate synthetase (3IUB)	Not specified	Not specified	[15]

| 1H-Benzo[d]imidazole derivatives | Human Topoisomerase I-DNA complex | Not specified | Not specified | [14] |

Note: The specific binding energy and interacting residues are highly dependent on the exact ligand and protein target.

Conclusion

Theoretical and computational modeling are indispensable tools in the study of **ethyl 1H-benzo[d]imidazole-2-carboxylate** and its analogs. DFT calculations provide fundamental insights into the electronic structure and reactivity of these molecules, guiding the design of derivatives with desired electronic properties. Molecular docking simulations further elucidate their potential as therapeutic agents by predicting their binding interactions with specific biological targets. The integration of these computational methods into the drug discovery pipeline facilitates a more efficient and targeted approach to developing novel benzimidazole-based drugs.

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